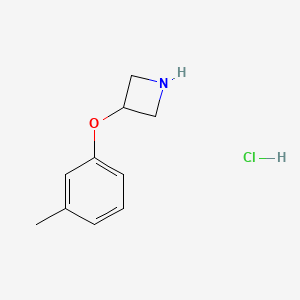

3-(3-Methylphenoxy)azetidine hydrochloride

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry and Chemical Biology

Azetidine scaffolds have emerged as valuable and attractive design elements in medicinal chemistry for a multitude of reasons. nih.gov Their four-membered ring structure imparts a degree of molecular rigidity that is often sought after in drug design. nih.gov This conformational constraint can lead to a higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. enamine.net Though they possess considerable ring strain, azetidines are significantly more stable than their three-membered aziridine (B145994) counterparts, allowing for easier handling and incorporation into more complex molecules. rsc.org

The small, polar nature of the azetidine ring can also significantly influence the physicochemical properties of a drug molecule, such as solubility and metabolic stability. nih.gov The nitrogen atom within the ring provides a key site for substitution, allowing for the introduction of various functional groups to modulate a compound's biological activity and pharmacokinetic profile. This versatility has made azetidines key building blocks in the synthesis of a wide array of compounds. sciencedaily.com

The incorporation of azetidine moieties has been a successful strategy in the development of treatments for a range of diseases. They are found in drugs targeting neurological disorders like Parkinson's disease and Tourette's syndrome, and have shown promise in the development of antibacterial, anticancer, and anti-inflammatory agents. nih.govsciencedaily.com The diverse pharmacological activities associated with azetidine-containing compounds underscore their importance and continued exploration in drug discovery programs. nih.govlifechemicals.com

Table 1: Key Properties and Applications of Azetidine Scaffolds

| Property | Significance in Medicinal Chemistry | Therapeutic Areas of Interest |

|---|---|---|

| Molecular Rigidity | Pre-organizes molecule for target binding, potentially increasing potency and selectivity. nih.govenamine.net | Neurological Disorders, Oncology |

| Chemical Stability | More stable than aziridines, facilitating easier synthesis and handling. rsc.org | Broad applicability |

| Polar Nature | Can improve aqueous solubility and other key physicochemical properties. nih.gov | General Drug Design |

| Synthetic Versatility | The nitrogen atom allows for diverse substitutions and modifications. nih.govsciencedaily.com | Library Synthesis, Lead Optimization |

| Bioactivity | Found in numerous natural and synthetic compounds with a wide range of biological activities. medwinpublishers.com | Infectious Diseases, Inflammation |

Overview of Phenoxy-Substituted Azetidine Derivatives in Academic Inquiry

Within the broader class of azetidine derivatives, those bearing a phenoxy substituent at the 3-position represent a specific area of academic and commercial interest. The introduction of a phenoxy group, which consists of a phenyl ring linked via an ether bond, adds a significant structural and electronic component to the azetidine core. This modification can influence a molecule's interaction with biological targets, particularly through hydrophobic and aromatic interactions within protein binding pockets.

The substitution pattern on the phenyl ring of the phenoxy group provides another avenue for chemical modification and optimization. For instance, the methyl group in 3-(3-Methylphenoxy)azetidine (B1343967) hydrochloride can be varied in its position and nature to fine-tune the compound's properties. The synthesis of such 3-substituted azetidines is an active area of research, with various methods being developed to access these valuable building blocks. nih.govnih.gov

While extensive, peer-reviewed studies focusing specifically on the biological activity of 3-(3-Methylphenoxy)azetidine hydrochloride are not widely available in the public domain, its commercial availability suggests its utility as a building block in drug discovery and chemical biology research. sigmaaldrich.com Researchers in academic and industrial settings often utilize such compounds in the synthesis of larger, more complex molecules for screening in various biological assays. The structural motif of a phenoxy group attached to a small, saturated heterocycle is present in a number of biologically active compounds, indicating the potential for derivatives of 3-(3-Methylphenoxy)azetidine to exhibit interesting pharmacological properties. nih.govikm.org.my The exploration of phenoxy-substituted azetidines is part of a larger effort to expand the chemical space around privileged scaffolds for the discovery of new medicines.

Table 2: Chemical Information for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(3-methylphenoxy)azetidine;hydrochloride |

| CAS Number | 1236862-21-7 |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| Physical Form | Solid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-methylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYNVFRMORRMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-21-7 | |

| Record name | Azetidine, 3-(3-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236862-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 3 Methylphenoxy Azetidine Hydrochloride and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine core is a significant challenge due to the inherent ring strain of the four-membered system. researchgate.net Over the years, chemists have developed several effective strategies, primarily involving intramolecular cyclizations to form a C-N bond or cycloaddition reactions to form two new bonds simultaneously. magtech.com.cn

Cyclization Approaches

Cyclization strategies are among the most common methods for synthesizing azetidines. These approaches typically involve the formation of a nitrogen-carbon bond through an intramolecular reaction on a suitably functionalized acyclic precursor. magtech.com.cn

One of the most direct and widely used methods for forming the azetidine ring is through intramolecular nucleophilic substitution (SN2). frontiersin.org This reaction involves a 1,3-difunctionalized propane (B168953) backbone, where a terminal amine nitrogen acts as the nucleophile, displacing a leaving group from the carbon at the 3-position. frontiersin.orgnih.gov

The success of this cyclization depends heavily on the nature of the leaving group (LG) and the protection of the amine. Common precursors are γ-amino halides or γ-amino sulfonates. u-tokyo.ac.jp For instance, primary amines can be reacted with 2-substituted-1,3-propanediol bis-triflates to yield 1,3-disubstituted azetidines. The nitrogen atom must be appropriately substituted to prevent intermolecular side reactions and to modulate its nucleophilicity.

Table 1: Examples of Leaving Groups in Intramolecular Nucleophilic Substitution for Azetidine Synthesis

| Precursor Type | Leaving Group (LG) | General Structure | Reference(s) |

|---|---|---|---|

| γ-Haloamine | Halogen (Cl, Br, I) | X-(CH₂)₃-NHR | nih.govresearchgate.net |

| γ-Amino sulfonate | Mesylate (OMs) | MsO-(CH₂)₃-NHR | frontiersin.orgu-tokyo.ac.jp |

| γ-Amino sulfonate | Tosylate (OTs) | TsO-(CH₂)₃-NHR | u-tokyo.ac.jp |

This method's versatility allows for the synthesis of a wide range of N-substituted azetidines, which can be deprotected if the free amine is desired. researchgate.net

The cyclization of γ-amino alcohols and γ-halo amines is typically promoted by a base. In the case of γ-halo amines, the base serves to deprotonate the amine, increasing its nucleophilicity for the intramolecular SN2 displacement of the halide. nsf.gov

For 1,3-amino alcohols, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. mdpi.com Once the sulfonate ester is formed, a base is used to facilitate the ring-closing reaction. A modified Mitsunobu reaction can also be employed for the direct cyclization of 1,3-amino alcohols. researchgate.net The choice of base is crucial to ensure efficient cyclization while minimizing elimination side reactions. Common bases include potassium carbonate, sodium hydride, and non-nucleophilic organic amines like triethylamine.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical route to the azetidine ring by forming two bonds in a single step. These methods construct the four-membered ring from two unsaturated components. magtech.com.cn

The [2+2]-cycloaddition is a versatile strategy for synthesizing four-membered rings. In the context of azetidine synthesis, this typically involves the reaction of an imine with a ketene (B1206846) or an alkene. nih.gov

The most prominent example is the Staudinger synthesis, which is a [2+2]-cycloaddition between an imine and a ketene. mdpi.comresearchgate.net This reaction yields a β-lactam (azetidin-2-one), which can then be reduced to the corresponding azetidine. magtech.com.cn Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.com This method allows for the synthesis of a wide array of substituted β-lactams with varying stereochemistry. mdpi.comresearchgate.net

Another important class of [2+2]-cycloadditions for azetidine synthesis is the photochemical reaction between imines (or related C=N compounds like oximes) and alkenes. springernature.comchemrxiv.org These reactions, often enabled by visible-light-mediated triplet energy transfer, can produce highly functionalized azetidines. springernature.comchemrxiv.org

Table 2: Overview of [2+2]-Cycloaddition Strategies for Azetidine Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Staudinger Synthesis | Imine | Ketene | β-Lactam (Azetidin-2-one) | Forms C-C and C-N bonds; versatile for substitution. | mdpi.comresearchgate.net |

The Aza-Paternò-Büchi reaction is the nitrogen analogue of the Paternò-Büchi reaction and represents one of the most direct methods for azetidine synthesis. nih.govrsc.org It is a photochemical [2+2]-cycloaddition between an electronically excited imine and a ground-state alkene. nih.govresearchgate.netrsc.org

Upon absorption of UV light, the imine is promoted to an excited singlet or triplet state, which then reacts with the alkene to form the azetidine ring. rsc.org A significant challenge in this reaction is the competing E/Z isomerization of the excited imine, which can be an efficient non-radiative decay pathway that prevents cycloaddition. nih.govresearchgate.net For this reason, many successful examples utilize cyclic imines or intramolecular reactions where the imine and alkene are tethered, thus preventing isomerization and favoring cyclization. nih.govrsc.org The reaction can proceed through either a concerted or a stepwise mechanism, influencing the stereochemical outcome. rsc.org Recent advances have utilized visible-light photocatalysis to overcome some of the traditional limitations of this reaction. chemrxiv.orgacs.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 3-(3-Methylphenoxy)azetidine (B1343967) hydrochloride |

| Azetidine |

| Azetidin-2-one (β-Lactam) |

| γ-Amino halide |

| γ-Amino sulfonate |

| 1,3-Amino alcohol |

| 2-Substituted-1,3-propanediol bis-triflate |

| Acyl chloride |

| Imine |

| Ketene |

| Alkene |

| Oxime |

| Triethylamine |

| Potassium carbonate |

Ring Expansion Strategies

Ring expansion strategies offer a powerful approach to the synthesis of strained four-membered rings like azetidines from more readily accessible three-membered precursors.

Aziridine (B145994) to Azetidine Rearrangements

The rearrangement of aziridines to azetidines represents a key ring expansion strategy. This transformation often proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is subsequently opened by a nucleophile to yield the corresponding azetidine.

A notable example is the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. In this process, the initial reductive cyclization of the halogenated imine affords a 2-bromomethyl-2-methylaziridine intermediate. This aziridine then undergoes an intramolecular cyclization to form a strained bicyclic aziridinium ion. Subsequent nucleophilic attack by methanol (B129727) on this intermediate leads to the ring-expanded 3-methoxy-3-methylazetidine. acs.orgresearchgate.net The presence of the gem-dimethyl group on the aziridine ring is crucial for favoring the rearrangement pathway over other potential reactions.

More recent advancements have explored biocatalytic approaches for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgchemrxiv.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the reaction of aziridines with a carbene source to form an aziridinium ylide. This reactive intermediate can then undergo a nih.govorganic-chemistry.org-Stevens rearrangement to furnish the corresponding azetidine with high enantioselectivity. This biocatalytic method demonstrates exceptional control over the stereochemical outcome of the ring expansion.

A rhodium-catalyzed [3+1] ring expansion of bicyclic methylene (B1212753) aziridines provides another efficient route to highly substituted azetidines. nih.gov The reaction is proposed to proceed through the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade that effectively transfers chirality from the starting material to the product.

| Starting Material | Reagents and Conditions | Product | Key Features |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH4, methanol, reflux | 3-methoxy-3-methylazetidines | Proceeds via a bicyclic aziridinium intermediate. acs.orgresearchgate.net |

| Acyl-protected aziridines | Engineered cytochrome P450, carbene source | Chiral azetidines | Highly enantioselective biocatalytic nih.govorganic-chemistry.org-Stevens rearrangement. nih.govacs.orgchemrxiv.org |

| Bicyclic methylene aziridines | Rhodium carbene | Highly substituted methylene azetidines | [3+1] ring expansion via a ring-opening/ring-closing cascade. nih.gov |

Advanced Catalytic Methods for Azetidine Formation

Modern catalytic methods have revolutionized the synthesis of azetidines by enabling the direct formation of the four-membered ring through C-H activation and radical annulation strategies.

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for the construction of azetidine rings. This methodology leverages a directing group, such as picolinamide (B142947) (PA), to facilitate the activation of a C-H bond at the γ-position of an amine substrate, leading to the formation of the azetidine ring. organic-chemistry.orgnih.govacs.org

The catalytic cycle is believed to involve the formation of a palladacycle intermediate, followed by oxidation of the palladium center and subsequent reductive elimination to form the C-N bond of the azetidine ring. psu.edu This approach has been successfully applied to the synthesis of a variety of substituted azetidines, including complex polycyclic and benzazetidine scaffolds. psu.eduacs.org The choice of oxidant and ligands is critical for controlling the reaction's efficiency and selectivity.

| Substrate | Catalyst System | Product | Key Features |

| Picolinamide-protected amines | Pd(OAc)₂, oxidant | Azetidines | Direct C(sp³)–H amination at the γ-position. organic-chemistry.orgnih.govacs.org |

| N-benzyl picolinamides | Pd catalyst, phenyliodonium (B1259483) dimethylmalonate | Benzazetidines | Kinetically controlled C-N reductive elimination. psu.edu |

Photo-Induced Copper-Catalyzed Radical Annulation

Photo-induced copper-catalyzed radical annulation provides a mechanistically distinct and efficient pathway to azetidines. the-innovation.orgnih.gov This method typically involves the reaction of an aliphatic amine with an alkyne under visible light irradiation in the presence of a copper catalyst.

The reaction is initiated by the photogeneration of an α-aminoalkyl radical, which then adds to the alkyne to form a vinyl radical. This is followed by a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to construct the azetidine ring. nih.gov This [3+1] radical cascade cyclization allows for the formation of highly substituted azetidines, including those with vicinal tertiary-quaternary centers. nih.gov A similar copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides has also been reported for the synthesis of azetidines. researchgate.net

| Reactants | Catalyst System | Product | Key Features |

| Aliphatic amines and alkynes | Copper catalyst, visible light | Substituted azetidines | [3+1] radical cascade cyclization via 1,5-HAT and 4-exo-trig cyclization. nih.gov |

| Ynamides | Heteroleptic copper complex, visible light | Substituted azetidines | Anti-Baldwin 4-exo-dig radical cyclization. researchgate.net |

Introduction of the Phenoxy Moiety and Methyl Substitution

Once the azetidine core is established, the next crucial step in the synthesis of 3-(3-Methylphenoxy)azetidine hydrochloride is the introduction of the 3-methylphenoxy group. This is typically achieved through etherification strategies involving the coupling of a 3-hydroxyazetidine precursor with 3-methylphenol.

Phenol (B47542) Coupling Reactions and Etherification Strategies

Standard etherification methods, such as the Williamson ether synthesis and the Mitsunobu reaction, are commonly employed for the formation of the aryl ether linkage in 3-phenoxyazetidine (B1367254) derivatives.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide or sulfonate. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of 3-(3-Methylphenoxy)azetidine synthesis, this would typically involve the deprotonation of 3-hydroxyazetidine with a strong base to form the corresponding alkoxide, followed by reaction with a suitable 3-methylphenyl electrophile, or more commonly, the deprotonation of 3-methylphenol to form the phenoxide, which then acts as a nucleophile to displace a leaving group at the 3-position of the azetidine ring (e.g., a tosylate or halide). The reaction is an S_N2 process and is most efficient with primary leaving groups.

The Mitsunobu reaction provides an alternative and often milder method for etherification. missouri.educommonorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the direct coupling of an alcohol with a pronucleophile, such as a phenol, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). For the synthesis of 3-(3-Methylphenoxy)azetidine, this would involve reacting 3-hydroxyazetidine with 3-methylphenol under Mitsunobu conditions. A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which is an important consideration when working with chiral substrates.

| Reaction | Reactants | Reagents | Key Features |

| Williamson Ether Synthesis | 3-Azetidinol derivative (with leaving group) and 3-methylphenol | Strong base (e.g., NaH) | S_N2 mechanism, requires activation of the azetidine 3-position. wikipedia.orgyoutube.commasterorganicchemistry.com |

| Mitsunobu Reaction | 3-Hydroxyazetidine and 3-methylphenol | Triphenylphosphine, DEAD/DIAD | Milder conditions, proceeds with inversion of configuration. missouri.educommonorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov |

Strategies for Regioselective Methyl Group Introduction on Phenoxy Moiety

The precise placement of a methyl group on the phenoxy moiety, as seen in 3-(3-methylphenoxy)azetidine, is crucial as its position can significantly influence the molecule's biological activity. Regioselectivity—the control of where a reaction occurs on a molecule—is a key challenge. Several strategies are employed to introduce a methyl group at a specific position on a phenol ring.

One common approach is the Friedel-Crafts alkylation , where a methylating agent (e.g., methyl halide) reacts with the phenol in the presence of a Lewis acid catalyst. However, this reaction can often lead to a mixture of ortho and para substituted products, with the meta product being less favored due to the directing effects of the hydroxyl group. Achieving meta-methylation often requires multi-step strategies. This can involve the use of directing groups or starting with a precursor that already has substituents in place to block the ortho and para positions, thereby forcing methylation at the meta position.

Another strategy involves the modification of a pre-existing functional group . For instance, a carboxyl group or a formyl group at the meta position can be reduced to a methyl group. This multi-step sequence, while longer, provides excellent regiocontrol. For example, starting with 3-hydroxybenzoic acid, the carboxylic acid can be protected, the phenolic hydroxyl group can be used to form the ether linkage with the azetidine precursor, and finally, the carboxylic acid can be reduced to the target methyl group.

The choice of catalyst and reaction conditions plays a significant role in directing the outcome of these reactions. For instance, the use of different Lewis acids in acylation reactions, a related process, can selectively introduce groups at different positions on a heterocyclic ring system, demonstrating the power of catalyst control in achieving regioselectivity. researchgate.net

Table 1: Comparison of Methodologies for Phenol Methylation

| Method | Reagents/Conditions | Advantages | Disadvantages | Regioselectivity |

| Friedel-Crafts Alkylation | Methyl Halide, Lewis Acid (e.g., AlCl₃) | Direct, single step | Polysubstitution, poor regioselectivity for meta | Primarily ortho and para |

| Duff Reaction/Reduction | Hexamethylenetetramine, acid; followed by reduction (e.g., Wolff-Kishner) | Good for ortho-formylation | Multi-step process | Primarily ortho |

| Kolbe-Schmitt/Reduction | CO₂, base; followed by reduction | Utilizes common starting materials | Requires high pressure/temperature; multi-step | Primarily ortho and para |

| Directed ortho Metalation | Organolithium reagent, directing group, methylating agent | High regioselectivity for ortho position | Requires a directing group, cryogenic temperatures | ortho |

| Multi-step Synthesis via meta-substituted Precursor | e.g., 3-Hydroxybenzoic acid, followed by functional group manipulation | Excellent regiocontrol for the meta position | Longer synthetic route, more steps | meta |

Formation of Hydrochloride Salts for Research Applications

For research and pharmaceutical development, active compounds are frequently converted into salt forms, with hydrochloride salts being one of the most common. The formation of this compound is a critical final step that imparts several beneficial properties not present in the free base form. pharmainfonepal.com

The primary reasons for forming hydrochloride salts include:

Enhanced Solubility: Salt formation, particularly with a strong acid like hydrochloric acid, often dramatically increases the aqueous solubility of a compound. nih.gov This is crucial for in vitro biological assays and for ensuring adequate bioavailability in preclinical studies.

Improved Stability and Handling: Hydrochloride salts are typically crystalline solids with higher melting points and better stability compared to their free base counterparts, which may be oils or less stable solids. pharmainfonepal.comnih.gov This crystalline nature makes them easier to purify, weigh, and handle in a laboratory setting. pharmainfonepal.com

Purification: The crystallization process used to form the salt is an effective method for purification, removing residual impurities from the final synthetic steps.

The preparation of hydrochloride salts is generally straightforward. pharmtech.com A common laboratory method involves dissolving the purified free base form of the azetidine derivative in a suitable organic solvent, such as ethanol, diethyl ether, or ethyl acetate. blogspot.com A solution of hydrogen chloride (HCl), either as a gas dissolved in a solvent or as an aqueous solution, is then added. blogspot.com The reaction between the basic nitrogen atom of the azetidine ring and the HCl forms the ammonium (B1175870) chloride salt, which typically precipitates from the solution. The resulting solid can then be isolated by filtration, washed, and dried. pharmtech.com The choice of solvent is critical to ensure good crystal formation and high recovery of the product. blogspot.com

Stereoselective Synthetic Approaches to Azetidine Derivatives

The biological activity of azetidine derivatives often depends on their stereochemistry—the specific three-dimensional arrangement of atoms. Therefore, developing stereoselective synthetic methods that produce a single desired stereoisomer is a major focus of modern organic synthesis. nih.govnih.gov Such approaches are superior to the synthesis of racemic mixtures, which would require a subsequent resolution step.

General strategies for the stereoselective synthesis of azetidines often involve intramolecular cyclization reactions where the stereochemistry is controlled by pre-existing chiral centers in the starting material or by chiral catalysts. organic-chemistry.orgfrontiersin.org For instance, palladium-catalyzed intramolecular amination of C-H bonds in substrates containing a chiral directing group can lead to the formation of chiral azetidines. organic-chemistry.org Another powerful method is the [2+2] cycloaddition, where an imine and an alkene react to form the four-membered azetidine ring. rsc.org When chiral catalysts are employed, these reactions can proceed with high enantioselectivity. rsc.org

Chiral Auxiliaries and Catalysis in Azetidine Synthesis

Asymmetric catalysis and the use of chiral auxiliaries are two powerful pillars of stereoselective synthesis.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantioenriched product. For example, (S)-1-phenylethylamine has been successfully used as a chiral auxiliary to synthesize optically active azetidine-2,4-dicarboxylic acids. rsc.org The auxiliary controls the stereochemistry during the ring-forming step, and its subsequent removal yields the chiral azetidine core. rsc.orgsemanticscholar.org

Asymmetric catalysis , on the other hand, uses a small amount of a chiral catalyst to generate large quantities of a chiral product. This is often a more efficient and atom-economical approach. Metal-catalyzed asymmetric reduction of unsaturated azetidine precursors is one such method. researchgate.netacs.org For example, rhodium complexes with chiral phosphine ligands can catalyze the asymmetric hydrogenation of a double bond in an azetidine precursor, establishing a new stereocenter with high enantioselectivity. researchgate.net Similarly, copper-catalyzed reactions have been developed for the enantioselective difunctionalization of azetines, creating two new stereogenic centers simultaneously with high control. nih.gov

Table 2: Examples of Chiral Catalysis in Azetidine Synthesis

| Reaction Type | Catalyst System | Substrate Type | Outcome | Reference |

| Asymmetric Hydrogenation | Rhodium(I) with Chiral Phosphine Ligands | Unsaturated Azetidine Carboxylic Acids | Enantioenriched 2-azetidinylcarboxylic acids | researchgate.net |

| Boryl Allylation | Copper/Bisphosphine Complex | Azetines (Unsaturated Azetidines) | Chiral 2,3-disubstituted azetidines | nih.gov |

| Enantioselective Reduction | Chiral β-ketoiminato cobalt(II) catalyst with Borohydride | Diketones | Optically pure C₂-symmetrical diols (precursors to cyclic amines) | organic-chemistry.org |

Enantioselective Biotransformations

Biotransformations leverage the inherent chirality of enzymes to perform highly selective chemical reactions. This approach offers significant advantages, including mild reaction conditions (neutral pH, room temperature), exceptional enantioselectivity, and environmental friendliness. rsc.org

For the synthesis of chiral azetidine derivatives, whole-cell biocatalysts or isolated enzymes can be used for the kinetic resolution of racemic mixtures. In a kinetic resolution, one enantiomer of a racemic starting material reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the chiral product.

A notable example is the use of the whole-cell catalyst Rhodococcus erythropolis. acs.orgresearchgate.netnih.govacs.org This microorganism contains both a nitrile hydratase and an R-enantioselective amidase. researchgate.netnih.gov When presented with a racemic mixture of an azetidine-2-carbonitrile, the non-selective nitrile hydratase converts both enantiomers to the corresponding amide. Subsequently, the highly selective R-amidase hydrolyzes only the (R)-amide to the (R)-carboxylic acid, leaving the (S)-amide unreacted. acs.orgacs.org This process allows for the production of both (S)-amides and (R)-acids with exceptionally high enantiomeric excess (>99.5% ee). acs.orgresearchgate.netnih.gov

Another innovative biocatalytic approach involves the one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes, which act as "carbene transferases." chemrxiv.org This method can create chiral azetidines with excellent stereocontrol (99:1 er), demonstrating a novel enzymatic pathway for constructing this strained ring system. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 3 3 Methylphenoxy Azetidine Hydrochloride

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) are typically used, which would detect the protonated molecule of the free base, [M+H]⁺.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. The free base, 3-(3-Methylphenoxy)azetidine (B1343967), has a molecular formula of C₁₀H₁₃NO. HRMS would be used to confirm this formula by measuring the mass of the protonated ion [C₁₀H₁₄NO]⁺ with high precision.

Calculated Monoisotopic Mass of [M+H]⁺: 164.1070 Da

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unequivocal confirmation of the molecular formula.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

Key predicted fragmentation pathways for the [M+H]⁺ ion of 3-(3-Methylphenoxy)azetidine include:

Cleavage of the C-O ether bond: This is often a primary fragmentation pathway for aryl ethers, leading to the formation of a protonated m-cresol (B1676322) ion (m/z 109.06) or an azetine-derived ion.

Fragmentation of the azetidine (B1206935) ring: The small, strained azetidine ring can undergo ring-opening and subsequent fragmentation, often involving the loss of small neutral molecules like ethene (C₂H₄).

Loss of the methyl group: While less common for aryl methyl groups, fragmentation could involve the loss of a methyl radical followed by rearrangement.

Table 2: Predicted Key Mass Fragments for Protonated 3-(3-Methylphenoxy)azetidine

| m/z (Da) | Possible Formula | Proposed Identity/Origin |

| 164.1070 | [C₁₀H₁₄NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 109.0648 | [C₇H₉O]⁺ | Protonated m-cresol (from C-O bond cleavage) |

| 56.0495 | [C₃H₆N]⁺ | Azetidinium ring fragment |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

The comprehensive characterization of 3-(3-Methylphenoxy)azetidine hydrochloride necessitates the use of advanced chromatographic techniques to rigorously assess its chemical purity and determine the enantiomeric excess. Given the compound's structure—a chiral secondary amine salt containing an aromatic ether linkage—a multi-platform approach involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) is typically employed. Each technique offers distinct advantages for resolving the parent compound from potential impurities and for separating its enantiomers. The development of robust and validated methods in each of these areas is critical for ensuring the quality and consistency of the compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the primary and most versatile tool for the analysis of this compound. It is instrumental for both purity determination (achiral analysis) and the quantification of enantiomeric excess (chiral analysis).

For purity assessment, reversed-phase HPLC (RP-HPLC) is the method of choice. A typical approach would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer is crucial for maintaining a consistent pH to ensure peak shape and retention time reproducibility, especially for an amine salt. chromforum.org Detection is commonly performed using a UV detector, set to a wavelength where the phenoxy chromophore exhibits strong absorbance (e.g., ~220 nm or ~270 nm). A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating impurities with a wide range of polarities.

For the determination of enantiomeric excess, chiral HPLC is required. This is most effectively achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of racemic compounds, including amines. mdpi.com The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer. Normal-phase conditions, using a mobile phase like a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, are frequently successful. The selection of the specific chiral column and mobile phase composition requires systematic screening to achieve baseline resolution of the two enantiomers.

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Potassium Phosphate pH 3.0 B: Acetonitrile | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Elution | Gradient: 5% B to 95% B in 20 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 30 °C | 25 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Expected Rt (Analyte) | ~12.5 min | Enantiomer 1: ~9.8 min Enantiomer 2: ~11.2 min |

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique that can be applied to the analysis of this compound, provided the compound's volatility is addressed. As a hydrochloride salt, the compound is non-volatile and thermally labile. Therefore, direct analysis is not feasible. A critical prerequisite for GC analysis is a derivatization step to convert the polar amine into a more volatile and thermally stable derivative. nih.gov

Common derivatization strategies for amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). phenomenex.comsigmaaldrich.com This reaction masks the active hydrogen on the secondary amine, reducing polarity and preventing adsorption on the GC column. researchgate.netlibretexts.org

Once derivatized, the compound can be analyzed on a low-to-mid polarity capillary column, such as a 5% phenyl polysiloxane (DB-5 or equivalent). A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of the derivatized analyte from derivatization by-products and other volatile impurities. mdpi.com Detection is typically performed with a Flame Ionization Detector (FID) for quantitative purity assessment or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns. nih.govscispec.co.th GC is generally not the primary method for enantiomeric separation of this compound unless a chiral stationary phase is used, which can be a more complex method to develop compared to chiral HPLC or CE.

| Parameter | Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 280 °C |

| Scan Range | 50 - 450 m/z |

| Expected Rt (TMS-Derivative) | ~10.7 min |

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency separation mechanism that is fundamentally different from HPLC and GC, making it an excellent complementary technique. CE is particularly well-suited for the analysis of charged species, such as the protonated form of this compound in an acidic buffer. csmres.co.ukanalyticaltoxicology.com

For purity analysis, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. In CZE, a sample is injected into a fused-silica capillary filled with a background electrolyte (BGE), and a high voltage is applied. nih.gov Ions migrate at different velocities based on their charge-to-size ratio, enabling separation. A low pH buffer (e.g., phosphate or citrate, pH 2.5-4.0) would ensure the analyte is fully protonated and migrates as a cation. This method can effectively resolve the main compound from charged impurities and can also separate neutral impurities, which will migrate with the electroosmotic flow.

For enantiomeric excess determination, chiral selectors are added to the background electrolyte. vu.nlresearchgate.net Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. mdpi.comresearchgate.netnih.gov The two enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the capillary. semanticscholar.org Because these complexes have different formation constants and/or mobilities, the enantiomers are separated. The type of cyclodextrin (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) and its concentration, along with the pH and composition of the BGE, are critical parameters that must be optimized to achieve resolution. nih.gov

| Parameter | Purity Assessment (CZE) | Enantiomeric Excess (Chiral CE) |

|---|---|---|

| Capillary | Fused Silica, 50 µm ID, 60 cm total length (51.5 cm effective) | Fused Silica, 50 µm ID, 60 cm total length (51.5 cm effective) |

| Background Electrolyte (BGE) | 50 mM Sodium Phosphate, pH 2.5 | 50 mM Sodium Phosphate, pH 2.5, containing 15 mM Hydroxypropyl-β-Cyclodextrin |

| Voltage | 25 kV | 20 kV |

| Temperature | 25 °C | 20 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm | UV at 200 nm |

| Expected Migration Time | ~5.1 min | Enantiomer 1: ~7.2 min Enantiomer 2: ~7.5 min |

Computational Chemistry and Conformational Analysis of 3 3 Methylphenoxy Azetidine Hydrochloride Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and energetics of azetidine (B1206935) systems. These methods allow for the precise determination of geometries and the relative stabilities of different molecular states.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational studies on azetidine derivatives. researchgate.netresearchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, have become popular for their balance of accuracy and computational efficiency in determining molecular structural properties. researchgate.net These calculations are employed to optimize the minimum-energy geometries of azetidine analogues, providing detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), are also utilized for these systems. researchgate.netnih.gov These calculations can be used to predict a range of properties, including electronic structure, thermodynamic parameters, and spectroscopic signatures (e.g., IR and Raman spectra), which help to understand the physical and chemical behavior of the compound. researchgate.net For instance, studies on L-azetidine-2-carboxylic acid have successfully used both DFT and ab initio methods to explore its conformational preferences. nih.gov

Table 1: Typical Parameters for Quantum Chemical Calculations of Azetidine Analogues

| Parameter | Method/Basis Set Example | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP/6-311+G(d,p)) | Finding stable conformer structures | researchgate.netresearchgate.net |

| Energy Calculation | Ab Initio (MP2/aug-cc-pVTZ) | Determining relative stabilities of conformers | researchgate.net |

| Vibrational Frequencies | DFT (B3LYP/6-31G*) | Confirming minima on potential energy surface; Predicting IR/Raman spectra | researchgate.net |

A key application of quantum chemical calculations is to map the potential energy surface and determine the energetic relationships between different conformers. The azetidine ring is not planar and exists in a puckered conformation. rsc.orgnih.gov Computational methods can quantify the energy difference between this puckered state and a hypothetical planar transition state.

For substituted azetidines, calculations reveal the relative energies of conformers where the substituent occupies either an axial-like or equatorial-like position. Furthermore, these methods are used to calculate the energy barriers for ring inversion, the process by which one puckered conformation converts to another. Studies on various azetidine derivatives show that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle by lowering activation energy barriers. mdpi.com The relative stability of different conformers is influenced by steric and electronic effects, which can be precisely quantified through high-level calculations. nih.gov

Conformational Preferences and Ring Pucker Analysis of Azetidine Systems

The introduction of substituents at the 3-position, such as a 3-methylphenoxy group, significantly influences the conformational landscape of the azetidine ring. The bulky nature of the phenoxy group, further augmented by the methyl substituent, will create a strong steric preference for an equatorial-like position to minimize non-bonded interactions.

Furthermore, in the case of 3-(3-Methylphenoxy)azetidine (B1343967) hydrochloride, the nitrogen atom is protonated and positively charged. This charge has a profound effect on the ring's conformation. Computational studies on analogous fluorinated azetidinium cations have demonstrated that electrostatic interactions, such as a C–F···N+ charge-dipole interaction, can invert the ring pucker compared to the neutral molecule, favoring a conformation that brings the electronegative atom closer to the charged nitrogen. researchgate.net A similar effect can be anticipated in 3-(3-Methylphenoxy)azetidine hydrochloride, where an interaction between the positively charged nitrogen and the electronegative oxygen atom or the π-system of the phenoxy ring could influence the degree of puckering and the preferred orientation of the substituent.

The stability of the preferred conformations in substituted azetidines is governed by a delicate balance of intramolecular interactions. In the protonated form of this compound, a key stabilizing factor is likely the intramolecular charge-dipole interaction between the ammonium (B1175870) cation (N+) and the partial negative charge on the phenoxy oxygen atom. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of discrete, stable conformers, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of these molecules over time. researchgate.net MD simulations can be used to validate the stability of docked conformations and explore the conformational space available to the molecule in a simulated physiological environment.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of 3 3 Methylphenoxy Azetidine Hydrochloride Derivatives

Impact of Azetidine (B1206935) Ring Substitution on Biological Activity

The azetidine ring is a key structural motif, and its substitution has a profound impact on the biological activity of 3-(3-Methylphenoxy)azetidine (B1343967) derivatives. researchgate.net Modifications to this strained four-membered ring can influence potency, selectivity, and pharmacokinetic properties.

Substitutions at the nitrogen atom of the azetidine ring have been extensively studied. The nature of the N-substituent can dramatically alter the interaction with biological targets. For instance, in the context of monoamine reuptake inhibitors, N-alkylation can modulate the affinity for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.gov Generally, small, lipophilic N-alkyl groups are well-tolerated and can enhance potency. However, larger or more polar substituents may lead to a decrease in activity due to steric hindrance or unfavorable interactions within the transporter binding pocket.

Substitutions at other positions of the azetidine ring also play a critical role. For example, the introduction of substituents at the 2-position of the azetidine ring has been shown to influence activity. In a series of azetidine-based compounds developed as STAT3 inhibitors, (R)-azetidine-2-carboxamide analogues demonstrated sub-micromolar potencies. acs.org This highlights the importance of both the position and stereochemistry of substituents on the azetidine core.

Furthermore, the conformational constraint imposed by the azetidine ring itself is a crucial factor. nih.gov Azetidine-containing compounds often exhibit a more defined three-dimensional structure compared to more flexible acyclic or larger ring analogues. This rigidity can lead to higher affinity and selectivity for the target protein by pre-organizing the molecule into a bioactive conformation.

The table below summarizes the impact of various substitutions on the azetidine ring on the biological activity of related compounds.

| Substitution Position | Substituent Type | Observed Impact on Biological Activity |

| Azetidine Nitrogen (N1) | Small alkyl groups | Generally increases potency for monoamine transporters. |

| Azetidine Nitrogen (N1) | Bulky or polar groups | May decrease activity due to steric clashes. |

| Azetidine C2 | Carboxamide | Can lead to potent inhibition of specific targets like STAT3. acs.org |

| Azetidine C3 | Hydroxyl, Carboxylic Acid | Can influence affinity for GABA transporters (GAT-1 and GAT-3). nih.gov |

Role of Phenoxy Moiety Modifications in Biological Profile

The phenoxy moiety is another critical component of the 3-(3-Methylphenoxy)azetidine scaffold, and modifications to this aromatic ring significantly influence the biological profile of the derivatives. researchgate.net The nature, position, and electronic properties of substituents on the phenyl ring can modulate target affinity, selectivity, and metabolic stability.

The position of the methyl group in the parent compound, 3-(3-Methylphenoxy)azetidine, at the meta-position is significant. Studies on related acetophenone (B1666503) derivatives have shown that meta-substitution can influence the electronic properties and aromaticity of the ring, which in turn can affect binding interactions. researchgate.net Moving the methyl group to the ortho or para position, or replacing it with other substituents, can lead to substantial changes in activity.

The introduction of various substituents on the phenoxy ring has been a key strategy in optimizing the pharmacological properties of these compounds. For example, in the development of monoamine oxidase (MAO) inhibitors based on a quinoxaline (B1680401) scaffold, the nature of the substituent on a related benzyl (B1604629) group was found to be crucial for selective MAO-A inhibition. nih.gov Similarly, for 3-phenoxyazetidine (B1367254) derivatives, electron-withdrawing or electron-donating groups on the phenoxy ring can alter the electronic distribution of the molecule, thereby affecting its interaction with the target protein.

In a series of meperidine analogues developed as selective serotonin reuptake inhibitors (SSRIs), substitutions on the aryl ring were found to be critical for potency and selectivity. uno.edu For instance, analogues with 3,4-dichlorophenyl and 4-iodophenyl groups exhibited high potency for the serotonin transporter. uno.edu This suggests that halogen substitutions on the phenoxy ring of 3-(3-Methylphenoxy)azetidine derivatives could be a viable strategy to enhance SERT affinity.

The table below illustrates the effects of modifying the phenoxy moiety on the biological activity of related compounds.

| Modification Type | Specific Example | Observed Impact on Biological Profile |

| Positional Isomerism | Moving methyl group from meta to ortho/para | Can significantly alter binding affinity and selectivity. |

| Halogen Substitution | 3,4-dichloro or 4-iodo substitution | Often leads to increased potency for monoamine transporters. uno.edu |

| Electron-Donating Groups | Methoxy group | Can enhance activity in some series, but effects are target-dependent. |

| Electron-Withdrawing Groups | Nitro group | Can influence electronic properties and binding interactions. mdpi.com |

Stereochemical Influence on Activity and Selectivity

Chirality plays a crucial role in the interaction of drugs with their biological targets, and this is particularly true for derivatives of 3-(3-Methylphenoxy)azetidine. nih.gov The presence of a stereocenter at the 3-position of the azetidine ring means that the compound can exist as two enantiomers, which may exhibit different pharmacological activities. nih.gov

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the two enantiomers. nih.gov One enantiomer may bind with high affinity to the target, while the other may have significantly lower affinity or may not bind at all. nih.gov

For many biologically active compounds, the desired therapeutic effect resides predominantly in one enantiomer. researchgate.net For instance, in a study of HLM006474 enantiomers, it was found that the (+)-R enantiomer was biologically active in repressing E2F1 transcriptional activity, while the (-)-S enantiomer was not. nih.gov Similarly, for the beta-blocker propranolol, the (S)-(-)-enantiomer is about 98 times more active than the (R)-(+)-enantiomer. mdpi.com

The separation and biological evaluation of individual enantiomers of 3-(3-Methylphenoxy)azetidine derivatives are therefore essential for understanding their SAR. Chiral resolution techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed to separate the enantiomers. mdpi.com The absolute configuration of the separated enantiomers can then be determined using methods like vibrational circular dichroism (VCD) or by derivatization with a chiral agent followed by NMR analysis. nih.govmdpi.com

The differential activity of enantiomers can have significant implications for drug development. The use of a single, more active enantiomer can lead to a better therapeutic index, reduced side effects, and a more predictable pharmacokinetic profile.

Conformational Restriction and its Correlation with Pharmacological Activity

The concept of conformational restriction is a key principle in drug design, and it is particularly relevant to the SAR of 3-(3-Methylphenoxy)azetidine derivatives. By incorporating rigid structural elements, such as the azetidine ring, medicinal chemists can limit the number of possible conformations a molecule can adopt. mdpi.com This can lead to an increase in binding affinity and selectivity for the target protein.

The azetidine ring in 3-(3-Methylphenoxy)azetidine derivatives serves as a conformational constraint, locking the phenoxy group and the rest of the molecule into a more defined spatial arrangement. This is in contrast to more flexible linkers, which would allow for a greater degree of rotational freedom. Studies on other classes of compounds have demonstrated the benefits of conformational restriction. For example, replacing a flexible ethylthioethyl chain with a more rigid phenylene unit in histamine (B1213489) H2-receptor inhibitors led to a significant improvement in gastric antisecretory activity. nih.gov

Furthermore, the conformational restriction can also enhance selectivity. A rigid molecule may fit well into the binding site of its intended target but poorly into the binding sites of other proteins, thus reducing off-target effects. In the context of monoamine reuptake inhibitors, conformationally constrained analogues have been shown to maintain potent transporter inhibition. researchgate.net

The table below provides examples of how conformational restriction has been used to improve the pharmacological activity of various compounds.

| Original Flexible Moiety | Conformationally Restricted Analogue | Pharmacological Outcome |

| Flexible side chain | Pyrido[3,2,1-kl]phenothiazine | Altered dopamine antagonistic activity. nih.gov |

| Ethylthioethyl chain | Phenylene unit | Improved histamine H2-receptor antagonist potency. nih.gov |

| Acyclic amine | Pyrrolidine ring | Maintained potent monoamine transporter inhibition. researchgate.netnih.gov |

| Cis double bond | Azetidin-2-one ring | Enhanced antiproliferative activity by preventing isomerization. nih.gov |

Design Principles for Optimized Azetidine-Based Scaffolds

The development of optimized azetidine-based scaffolds for drug discovery relies on several key design principles, including bioisosterism and scaffold hopping. acs.org These strategies aim to improve the potency, selectivity, and pharmacokinetic properties of lead compounds while exploring novel chemical space. researchgate.netnih.gov

Bioisosterism involves the replacement of a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. nih.gov This approach can be used to address issues such as metabolic instability, toxicity, or poor solubility. For example, a carboxylic acid group could be replaced with a tetrazole ring, which can act as a bioisosteric substitute. nih.gov In the context of 3-(3-Methylphenoxy)azetidine derivatives, bioisosteric replacements could be applied to the phenoxy ring or the azetidine ring itself to fine-tune the compound's properties.

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a different scaffold while retaining the key pharmacophoric elements. researchgate.netnih.gov This can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. For azetidine-based compounds, scaffold hopping could involve replacing the azetidine ring with other small, constrained ring systems, such as cyclobutane (B1203170) or oxetane, to explore how these changes affect the biological activity. The goal is to maintain the correct spatial orientation of the key binding groups while introducing a new core structure. nih.gov

The design of CNS-focused libraries of azetidine-based scaffolds often involves optimizing key physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area, to ensure blood-brain barrier penetration. nih.govresearchgate.net Computational tools and in vitro ADME (absorption, distribution, metabolism, and excretion) assays are crucial in guiding the design and selection of new analogues. acs.org

The table below outlines some of the key design principles for optimizing azetidine-based scaffolds.

| Design Principle | Description | Application Example |

| Bioisosterism | Replacement of a functional group with another that has similar properties. nih.gov | Replacing a carboxylic acid with a tetrazole to improve metabolic stability. nih.gov |

| Scaffold Hopping | Replacing the core scaffold with a different one while maintaining pharmacophoric features. researchgate.netnih.gov | Replacing a piperidine (B6355638) ring with an azetidine ring to alter selectivity. |

| Conformational Restriction | Incorporating rigid elements to pre-organize the molecule in a bioactive conformation. mdpi.com | Using the azetidine ring to limit rotational freedom and enhance potency. |

| Physicochemical Property Optimization | Tuning properties like LogP and molecular weight for better ADME profiles. nih.govresearchgate.net | Designing compounds with optimal properties for CNS penetration. nih.govresearchgate.net |

| Structure-Based Design | Utilizing knowledge of the target's binding site to design complementary ligands. | Docking azetidine derivatives into a transporter model to guide substitutions. |

Preclinical Pharmacological Investigations of Azetidine Derivatives

In Vitro Biological Assay Methodologies

In vitro assays are fundamental in early-stage drug discovery for determining the biological activity of new chemical entities. These methods allow for the screening of compounds against specific molecular targets and cellular pathways in a controlled laboratory environment.

Enzyme Inhibition Studies

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of specific enzymes involved in disease processes. For azetidine (B1206935) derivatives, these studies have revealed potent inhibitory activity against various enzymes.

One area of focus has been the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. A series of azetidine amides were evaluated for their ability to inhibit STAT3 DNA-binding activity using an electrophoretic mobility shift assay (EMSA). nih.govacs.org In this assay, nuclear extracts containing activated STAT3 are incubated with the test compounds before the addition of a radiolabeled DNA probe that binds to STAT3. nih.govacs.org The resulting DNA-protein complexes are then separated by gel electrophoresis, and the inhibitory potency is determined by quantifying the reduction in the complex formation. nih.govacs.org Several azetidine analogues demonstrated nanomolar potency in disrupting STAT3 DNA-binding activity. nih.govacs.org

Another target for azetidine derivatives has been Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) and a target for Parkinson's disease therapies. A series of azetidine-containing compounds were tested for their inhibitory activity against human MAO-B (hMAO B). nih.gov The results showed that while many compounds had poor affinity for the histamine (B1213489) H3 receptor, they displayed very potent inhibition of hMAO B, with IC50 values often below 50 nM. nih.gov For example, the compound 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine showed an IC50 of 4 nM for hMAO B. nih.gov

Table 1: Enzyme Inhibition by Azetidine Derivatives

| Compound Class/Example | Target Enzyme | Assay Method | Key Findings (IC50) |

|---|---|---|---|

| Azetidine Amides | STAT3 | EMSA | Nanomolar potency |

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest.

The binding characteristics of an azetidine analogue of nicotine, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, were investigated in rat brain membranes. nih.gov Scatchard analysis of the binding data revealed a curvilinear plot, indicating two distinct binding sites with high and low affinities. The high-affinity site had a dissociation constant (Kd) of 7 x 10⁻¹¹ M, while the low-affinity site had a Kd of 1.7 x 10⁻⁹ M. nih.gov This high-affinity binding was correlated with the compound's psychotropic potency. nih.gov

In another study, a series of azetidine derivatives were evaluated for their affinity to the human histamine H3 receptor (hH3R) using a radioligand binding assay with [3H]Nα-methylhistamine in cells stably expressing the receptor. nih.gov The affinity is expressed as the inhibition constant (Ki). While many compounds in the series showed poor affinity, a lead structure, DL76, displayed a Ki of 58 nM. nih.gov The compound 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine was identified as a promising dual-acting ligand with a Ki of 25 nM for the hH3R. nih.gov

Table 2: Receptor Binding Affinity of Azetidine Derivatives

| Compound | Target Receptor | Radioligand | Key Findings (Ki/Kd) |

|---|---|---|---|

| (+/-)-1-methyl-2-(3-pyridyl)-azetidine | Nicotinic Receptor | Self | Kd: 7 x 10⁻¹¹ M (high affinity) |

| DL76 | Histamine H3 Receptor | [3H]Nα-methylhistamine | Ki: 58 nM |

Cellular Signaling Modulation and Antiproliferative Effects

Beyond direct interaction with enzymes or receptors, the effects of azetidine derivatives on cellular signaling pathways and cell proliferation are also investigated.

One such derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was studied for its effect on the nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome signaling pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov KHG26792 was found to significantly attenuate inflammatory responses by suppressing the LPS-induced increase in NLRP3, activated caspase-1, and apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) levels. nih.gov It also reduced hypoxia-induced toxicity by modulating inflammation and suppressing microglial activation. nih.govnih.gov

The antiproliferative activities of azetidine-containing analogues of TZT-1027, an antitumor agent, have also been assessed. A series of nine analogues were synthesized and tested against various cancer cell lines. mdpi.com These compounds demonstrated moderate to excellent antiproliferative activities. The most potent compound, designated 1a, showed IC50 values of 2.2 nM against the A549 human lung carcinoma cell line and 2.1 nM against the HCT116 human colon cancer cell line. mdpi.com

Table 3: Antiproliferative Activity of Azetidine Derivative 1a

| Cell Line | Cancer Type | Key Findings (IC50) |

|---|---|---|

| A549 | Lung Carcinoma | 2.2 nM |

In Vivo Animal Model Studies for Efficacy Assessment

Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy and potential therapeutic utility of compounds in a whole-organism context.

General Animal Models for Biological Activity Evaluation

Xenograft models are commonly used to evaluate the antitumor activity of novel compounds. In these models, human tumor cells are implanted into immunocompromised mice. For instance, the in vivo antitumor activity of the potent TZT-1027 analogue, compound 1a, was evaluated in an A549 xenograft model. mdpi.com Athymic mice with established tumors were treated with the compound, but it failed to achieve effective tumor inhibition at the tested doses. mdpi.com

To assess neuroprotective effects, a mouse model of brain ischemia/reperfusion (I/R) injury is often used. This involves temporarily occluding the middle cerebral artery. The azetidine derivative KHG26792 was investigated in this model and was found to significantly improve neurological deficits and brain edema, and suppress I/R-induced apoptosis. nih.gov The compound was shown to protect the brain by inhibiting apoptosis, modulating inflammation, scavenging free radicals, and improving energy metabolism. nih.gov

Models for Specific Biological Response Categories

More specialized animal models are used to investigate efficacy in specific diseases. The experimental autoimmune encephalomyelitis (EAE) mouse model is a widely used model for human multiple sclerosis. An azetidine derivative, compound 28, which acts as a sphingosine-1-phosphate-1 receptor agonist, was tested in this model. acs.org The study found that compound 28 significantly improved clinical scores in both preventative and therapeutic EAE models. acs.org

For evaluating immuno-oncology agents, syngeneic tumor models, which use immunocompetent mice, are employed. An azetidine-benzoxazole based MerTK inhibitor, compound 31, demonstrated single-agent activity in the immune-driven MC-38 murine syngeneic tumor model, highlighting its potential to augment the immune response to tumors. nih.gov The neuroprotective effects of KHG26792 were further detailed in a brain ischaemia/reperfusion injury model, where it attenuated inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating inflammatory proteins. nih.gov

Applications of 3 3 Methylphenoxy Azetidine Hydrochloride As a Research Probe and Chemical Scaffold

Role as Building Blocks in Organic Synthesis and Drug Discovery Programs

The 3-(3-methylphenoxy)azetidine (B1343967) hydrochloride scaffold serves as a crucial starting material in the synthesis of a diverse array of more complex molecules for drug discovery programs. The inherent reactivity of the azetidine (B1206935) ring, coupled with the specific substitution pattern, provides a platform for the introduction of various functional groups and the construction of novel molecular architectures.

The azetidine moiety is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Its incorporation into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby improving its drug-like characteristics. The 3-aryloxy substitution, in particular, has been explored for its potential to interact with various biological targets.

Research in the area of central nervous system (CNS) disorders has utilized 3-aryloxyazetidine derivatives as key building blocks. For instance, a series of 3-aryl-3-arylmethoxy-azetidines were synthesized and evaluated for their binding affinities at dopamine (B1211576) and serotonin (B10506) transporters, highlighting the potential of this scaffold in developing treatments for psychostimulant dependence. While not the exact compound, this research underscores the value of the 3-aryloxyazetidine core in modulating monoamine transporter activity.

Furthermore, the synthesis of diverse libraries of azetidine-based scaffolds has been a key strategy in the search for new lead compounds. These libraries often start from simple, functionalized azetidines, which are then elaborated through various chemical transformations. The commercial availability of 3-(3-Methylphenoxy)azetidine hydrochloride facilitates its use in such high-throughput synthesis and screening efforts.

Table 1: Examples of Drug Discovery Programs Utilizing Azetidine Scaffolds

| Therapeutic Area | Target | Role of Azetidine Scaffold |

| CNS Disorders | Monoamine Transporters | Core scaffold for designing selective reuptake inhibitors. |

| Oncology | Various | Introduction of 3D character and improvement of pharmacokinetic properties. |

| Infectious Diseases | Bacterial Enzymes | As a rigid core to orient pharmacophoric groups for optimal binding. |

Development of Peptidomimetics and Non-Natural Amino Acids

Peptidomimetics, molecules that mimic the structure and function of peptides, are a critical area of drug discovery, offering improved stability and oral bioavailability compared to their natural peptide counterparts. The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for the design of peptidomimetics.

Incorporating the 3-(3-methylphenoxy)azetidine moiety into a peptide backbone can induce specific turns and folds, mimicking the secondary structures of natural peptides that are crucial for biological activity. Azetidine-2-carboxylic acid, a related analogue, is a known proline mimic that can alter the helical structure of polypeptide chains. Similarly, 3-substituted azetidines can serve as constrained analogues of other amino acids, providing chemists with tools to probe peptide-protein interactions and design potent and selective inhibitors.

The synthesis of non-natural amino acids containing the azetidine ring is another significant application. These novel amino acids can then be incorporated into peptides to enhance their resistance to enzymatic degradation. The 3-phenoxy group can be further functionalized to introduce additional points of diversity, allowing for the fine-tuning of the biological activity of the resulting peptides.

Research has demonstrated the synthesis of azetidine-based amino acids and their incorporation into small peptide chains. These studies highlight the feasibility of using functionalized azetidines to create novel peptide analogues with unique structural and biological properties.

Use as Chiral Ligands and Templates in Catalytic Processes

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral ligands play a central role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.

Chiral azetidine derivatives have emerged as effective ligands in a variety of asymmetric transformations. The rigid four-membered ring of the azetidine scaffold can effectively transmit chiral information from a stereocenter on the ring to the catalytic center. While specific studies on this compound as a chiral ligand are not extensively documented, the broader class of chiral 3-substituted azetidines has shown promise.

For example, chiral 3-aminoazetidines have been used as ligands in copper-catalyzed Henry reactions, achieving high enantioselectivities. The development of synthetic routes to enantiomerically pure 3-hydroxy- and 3-aminoazetidines provides the foundation for creating a diverse range of chiral azetidine-based ligands. The 3-phenoxy group in 3-(3-Methylphenoxy)azetidine could be modified or replaced with other coordinating groups to generate novel chiral ligands.

Furthermore, the azetidine ring can act as a chiral template, where stereocenters on the ring direct the stereoselective functionalization of other parts of the molecule. This approach has been used to synthesize complex chiral molecules with high diastereoselectivity.

Table 2: Application of Chiral Azetidine Derivatives in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |

| Henry Reaction | Copper | Chiral 3-Aminoazetidine | Up to 98% |

| Allylic Alkylation | Palladium | Chiral Azetidine-Phosphine | Up to 95% |

| Hydrogenation | Rhodium | Chiral Azetidine-Diphosphine | Up to 99% |

Exploration in New Chemical Motifs and Linker Design

The quest for novel chemical matter is a constant driver in drug discovery. The unique structural features of this compound make it an attractive starting point for the exploration of new chemical motifs. The combination of the strained azetidine ring and the aromatic phenoxy group offers a rich platform for chemical diversification.

The 3-(3-methylphenoxy)azetidine scaffold can be envisioned as a core component of novel linkers. The azetidine ring provides a rigid and defined structural element, while the phenoxy group can be functionalized to attach to either the targeting moiety or the payload. The methyl group on the phenyl ring also offers a site for further modification to modulate the linker's properties, such as its length, flexibility, and solubility. The development of novel linkers is an active area of research, and the unique geometry of the azetidine scaffold presents an opportunity to create linkers with improved properties, leading to more effective and safer targeted therapies.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Functionalized Analogues

A significant challenge in the exploration of azetidine-based compounds has been the synthesis of densely functionalized derivatives in an efficient and scalable manner. researchgate.net The inherent ring strain of the azetidine (B1206935) core presents unique synthetic hurdles. medwinpublishers.com Future research is increasingly focused on overcoming these challenges through the development of innovative synthetic methodologies.

Key emerging trends include:

Strain-Release Reactions: Leveraging the ring strain of precursors like azabicyclo[1.1.0]butane (ABB) enables late-stage "azetidinylation," providing a modular approach to complex scaffolds.

Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are proving to be powerful tools for constructing varied azetidine frameworks with high regio- and stereochemistry control, demonstrating scalability and utility. researchgate.net

Michael Addition Strategies: The aza-Michael addition of NH-heterocycles to precursors like methyl 2-(azetidin-3-ylidene)acetates offers an efficient route to functionalized 3-substituted azetidines. mdpi.com

Ring Expansion Reactions: The expansion of N-tosylaziridines using reagents like bromonitromethane (B42901) can produce 2-nitroazetidines with high regio- and diastereoselectivity, opening pathways to novel substitution patterns. medwinpublishers.com